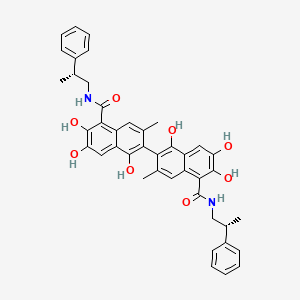![molecular formula C17H14ClN5O2 B610713 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 249889-64-3](/img/structure/B610713.png)
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
Descripción general
Descripción
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a naphthyridine derivative.
Aplicaciones Científicas De Investigación
Conformational Studies in Urea-Based Assemblies
A study by Phukan and Baruah (2016) explored the conformational adjustments in urea-based assemblies, specifically examining derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea. This research contributes to understanding the structural behavior of urea derivatives, which is crucial for applications in material science and molecular engineering Phukan and Baruah, 2016.
Role as Aurora Kinase Inhibitors
Defaux et al. (2014) investigated (1,5‐naphthyridin‐4‐yl)ureas as a novel class of Aurora kinase inhibitors, relevant for treating malignant diseases due to pathological cell proliferation. This research highlights the potential therapeutic applications of urea derivatives in oncology Defaux et al., 2014.
Application in c-Met Kinase Inhibition
Wang et al. (2013) conducted a comprehensive study on 1,6-naphthyridine derivatives, demonstrating their efficacy as c-Met kinase inhibitors. These findings are significant for developing new treatments for cancers where c-Met plays a crucial role Wang et al., 2013.
Antagonist Properties in Orexin-1 Receptors
Bonaventure et al. (2015) examined a specific urea compound as a selective antagonist of the orexin-1 receptor. This research contributes to the understanding of complex emotional behaviors and offers potential therapeutic applications in psychiatry Bonaventure et al., 2015.
Synthesis and Biological Activity
Ling et al. (2008) explored the synthesis and biological activity of thiazolyl urea derivatives, revealing their potential as antitumor agents. This synthesis pathway and biological evaluation provide insights into the development of new cancer treatments Ling et al., 2008.
Anti-Obesity and Anti-Diabetic Effects
Haynes et al. (2002) studied the effects of a urea compound on obesity in mice, demonstrating its potential as an anti-obesity and anti-diabetic agent. This research contributes to the development of new treatments for metabolic disorders Haynes et al., 2002.
Antimicrobial Activity and Cytotoxicity
Shankar et al. (2017) synthesized novel urea derivatives and evaluated their antimicrobial activity and cytotoxicity. This research is significant for the development of new antimicrobial agents Shankar et al., 2017.
Applications in Fluorescent Chemosensors
Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole groups for use as a fluorescent chemosensor for Al 3+ and Fe 3+. This application is important in environmental monitoring and analytical chemistry Yao et al., 2018.
Applications in DNA-Binding Compounds
Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines, demonstrating their application as fluorescent DNA-binding compounds. This research is significant for molecular biology and genetic research Okuma et al., 2014.
Development of Anticancer Agents
Ruchelman et al. (2003) studied 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, highlighting their potential as topoisomerase I-targeting anticancer agents. This research contributes to the development of novel anticancer therapies Ruchelman et al., 2003.
Mecanismo De Acción
- However, molecular docking analysis suggests that the T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets .
Target of Action
Biochemical Pathways
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea involves the reaction of 2-methylbenzo[d]oxazole with 4-amino-1,5-naphthyridine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.", "Starting Materials": [ "2-methylbenzo[d]oxazole", "4-amino-1,5-naphthyridine", "coupling agent", "urea" ], "Reaction": [ "Step 1: 2-methylbenzo[d]oxazole is reacted with the coupling agent and 4-amino-1,5-naphthyridine in a suitable solvent to form the intermediate product.", "Step 2: The intermediate product is then treated with urea in the presence of a suitable catalyst to obtain the final product, 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea." ] } | |
| 249889-64-3 | |
Fórmula molecular |
C17H14ClN5O2 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H |
Clave InChI |
BKZHSJNLPPAJKB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl |
Apariencia |
white to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SB334867; SB334867; SB 334867; SB334867 HCl; SB334867 hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)











